

Comparative analysis of TMEM163 orthologs.

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A Comparative Analysis of TMEM163 Orthologs for Researchers, Scientists, and Drug Development Professionals.

Introduction

Transmembrane protein 163 (TMEM163) is a crucial zinc efflux transporter belonging to the cation diffusion facilitator (CDF) protein superfamily, also known as the Solute Carrier 30 (SLC30) family.[1][2] Initially identified as synaptic vesicle protein 31 (SV31) in rat brain synaptosomes, TMEM163 plays a vital role in maintaining intracellular zinc homeostasis.[1][3] Dysregulation of TMEM163 function has been implicated in several human diseases, most notably a form of hypomyelinating leukodystrophy.[4][5] This guide provides a comparative analysis of TMEM163 orthologs, summarizing key functional data, experimental protocols, and associated signaling pathways to support further research and drug development efforts.

Data Presentation: Comparative Analysis of TMEM163 Orthologs

While comprehensive quantitative data comparing all aspects of TMEM163 orthologs is still an emerging area of research, this section summarizes the available information on their function, localization, and disease relevance.

Table 1: General Characteristics of TMEM163 Orthologs



Characteristic	Human (Homo sapiens)	Mouse (Mus musculus)	Rat (Rattus norvegicus)	Zebrafish (Danio rerio)
Gene Name	TMEM163	Tmem163	Tmem163	tmem163a, tmem163b
Protein Name	Transmembrane protein 163	Transmembrane protein 163	Synaptic vesicle protein 31 (Sv31)	transmembrane protein 163a, transmembrane protein 163b
Amino Acid Identity to Human	-	High (ortholog)	High (ortholog)	tmem163a: 83%, tmem163b: 70% [6]
Primary Function	Zinc efflux transporter[7][8]	Zinc efflux transporter[1]	Binds and transports zinc[9] [10]	Orthologs of human zinc transporter[6]
Subcellular Localization	Plasma membrane, lysosomes, early endosomes, synaptic vesicles, late endosomes[5][7]	Similar to human	Plasma membrane, lysosomes, early endosomes, synaptic vesicles[3]	Not explicitly detailed, but functional studies imply similar roles[6]

Table 2: Functional Comparison of TMEM163 Orthologs



Feature	Human (Homo sapiens)	Mouse (Mus musculus)	Rat (Rattus norvegicus)	Zebrafish (Danio rerio)
Ion Selectivity	Primarily Zn ²⁺ ; also binds Ni ²⁺ and to a lesser extent Cu ²⁺ [7] [11]	Not explicitly detailed, assumed similar to human and rat.	Binds Zn ²⁺ [10]	Not explicitly detailed, but functional rescue with human TMEM163 suggests Zn ²⁺ transport[6]
Transport Mechanism	Zinc efflux[7][8]	Zinc efflux[1]	Proton- dependent Zn ²⁺ transport[9][10]	Loss of function leads to myelin deficit, suggesting a role in zinc homeostasis[6]
Oligomerization	Forms functional homodimers; can form heterodimers with ZNT1, ZNT2, ZNT3, and ZNT4[9][12]	Not explicitly detailed.	Assembles into a dimer[9][10]	Not explicitly detailed.
Tissue Expression	High expression in the brain (cortex and cerebellum), lungs, and testis[1][5]	High expression in the brain[9]	Initially discovered in brain synaptosomes[1]	Not explicitly detailed, but critical for CNS myelination[6]

Table 3: Association with Disease

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Disease	Human (Homo sapiens)	Mouse (Mus musculus)	Zebrafish (Danio rerio)
Hypomyelinating Leukodystrophy (HLD25)	De novo heterozygous missense variants in TMEM163 are causative.[4][5][6] Impaired zinc efflux leads to reduced myelin gene expression and oligodendrocyte cell death.[4][5]	Not reported as a spontaneous model, but knockout models show defects in platelet dense granule biogenesis.[10]	Knockdown of tmem163a and tmem163b leads to locomotor disability and myelin deficits, phenocopying aspects of HLD.[6][13]
Type 2 Diabetes	Associated with insulin resistance in some populations.[14] Knockdown in MIN6 cells leads to elevated intracellular zinc and decreased insulin secretion.[1][3]	Knockdown in MIN6 cells results in decreased insulin secretion.[1]	Not studied in this context.
Parkinson's Disease	Implicated in some studies, but no confirmed causative mutations.[2]	Not studied in this context.	Not studied in this context.
Mucolipidosis type IV (MLIV)	Interacts with TRPML1, the protein mutated in MLIV. Both proteins affect cellular zinc homeostasis.[1]	Not studied in this context.	Not studied in this context.
Hermansky-Pudlak syndrome (HPS)	Not directly implicated, but TMEM163 is involved in the biogenesis of lysosome-related organelles like platelet	Knockout mice show defective platelet dense granules, a hallmark of HPS.[10]	Not studied in this context.



dense granules, which are defective in HPS.

[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of key experimental protocols used in the study of TMEM163 orthologs.

Zinc Efflux Assay in Cultured Cells

This protocol is used to quantitatively measure the zinc efflux capacity of TMEM163 and its variants.

- Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) or HeLa cells are commonly used.[5][6] Cells are cultured in appropriate media and transiently or stably transfected with expression plasmids encoding wild-type or mutant TMEM163, often with a fluorescent tag like mCherry for visualization.[6]
- Zinc Loading: Cells are pre-loaded with a zinc-sensitive fluorescent dye (e.g., FluoZin-3) and then exposed to a specific concentration of exogenous zinc (e.g., ZnCl₂).[8]
- Measurement of Zinc Efflux: After loading, the extracellular medium is replaced with a zincfree medium. The decrease in intracellular fluorescence over time, which corresponds to the efflux of zinc, is monitored using a fluorescence plate reader or microscopy.[5][8]
- Data Analysis: The rate of fluorescence decay is calculated to determine the zinc efflux activity. Values are often normalized to the wild-type TMEM163 activity.[5] Statistical analysis, such as ANOVA with post-hoc tests, is used to compare the efflux rates of different mutants.[6]

Zebrafish Model for In Vivo Functional Analysis

Zebrafish are a powerful in vivo model to study the role of TMEM163 in development and disease, particularly myelination.[6]



- Gene Knockdown: Morpholinos (short, modified antisense oligonucleotides) targeting the start codon or splice sites of tmem163a and tmem163b are injected into zebrafish embryos at the one- to two-cell stage to block protein translation or pre-mRNA splicing.[6][13]
- Phenotypic Analysis: Morphant larvae are examined at different developmental stages for
 gross morphological defects, locomotor disabilities (e.g., touch-evoked escape response),
 and myelination deficits.[6][13] Myelination can be assessed by staining with fluorescent
 dyes that label myelin sheaths or by in situ hybridization for myelin-specific genes.
- Rescue Experiments: To confirm the specificity of the morpholino-induced phenotype, coinjection with wild-type human TMEM163 mRNA is performed. A rescue of the phenotype
 indicates the defects were specifically due to the loss of tmem163 function.[6] Conversely,
 co-injection with mutant TMEM163 mRNA can reveal dominant-negative effects.[6]
- Cellular Analysis: Immunohistochemistry can be used to assess oligodendrocyte proliferation and apoptosis in the morphant zebrafish.[6]

Co-immunoprecipitation for Protein-Protein Interaction

This technique is used to identify and confirm interactions between TMEM163 and other proteins, such as members of the ZNT family.[12]

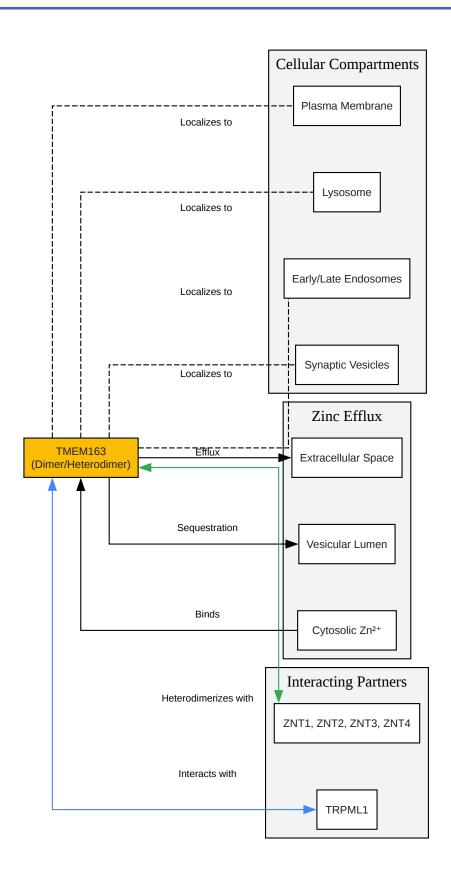
- Cell Lysis: HEK-293 cells co-expressing tagged versions of TMEM163 (e.g., DDK-tagged) and a potential interacting partner (e.g., HA-tagged ZNT1) are lysed in a buffer that preserves protein-protein interactions.[12]
- Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tags (e.g., anti-HA antibody) that is coupled to agarose or magnetic beads. This pulls down the tagged protein and any interacting partners.
- Washing and Elution: The beads are washed to remove non-specifically bound proteins. The
 protein complexes are then eluted from the beads.
- Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a
 membrane. The membrane is then probed with antibodies against both tagged proteins to
 confirm their co-elution, which indicates an interaction.[12]



Mandatory Visualization Signaling and Functional Relationships of TMEM163

The following diagrams illustrate the known functional roles and interactions of TMEM163.

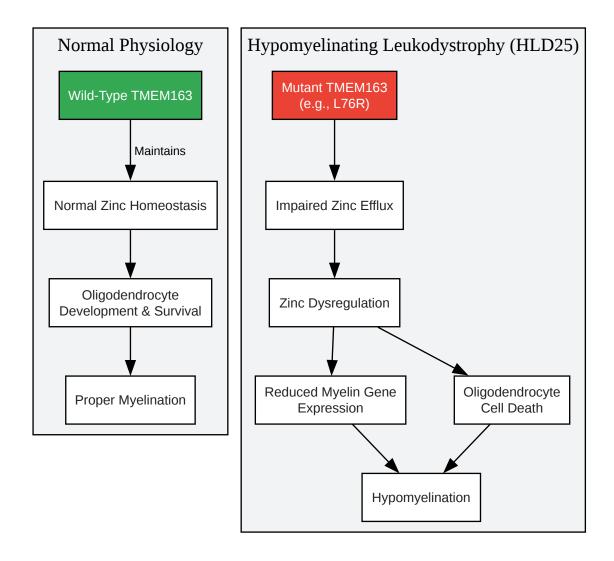




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Caption: Functional overview of TMEM163 as a zinc efflux transporter.

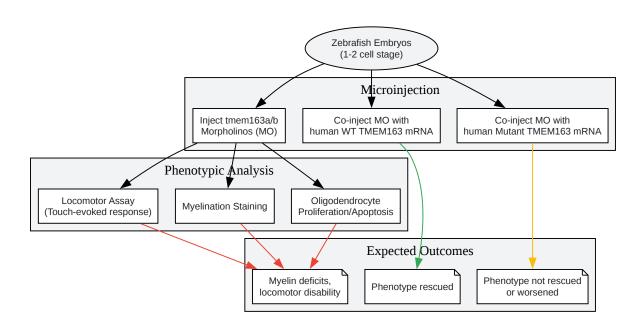




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Caption: Pathogenic mechanism of TMEM163 mutations in HLD.





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Caption: Zebrafish model experimental workflow for TMEM163.

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